molecular formula C8H8N4S B1655515 Pyridine, 4-(3-(methylthio)-5(4H)-1,2,4-triazol-5-yl)- CAS No. 3770-47-6

Pyridine, 4-(3-(methylthio)-5(4H)-1,2,4-triazol-5-yl)-

Cat. No. B1655515
CAS RN: 3770-47-6
M. Wt: 192.24 g/mol
InChI Key: XSWFUYNRLMZIRB-UHFFFAOYSA-N
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Patent
US06451820B1

Procedure details

A suspension of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (Aldrich) (4 g, 22.4 mmol) and .potassium t-butoxide (2.89 g, 25.8 mmol) in DMF (30 mL) was stirred at room temperature under argon until a homogeneous solution resulted. Methyl iodide (1.48 mL 23.8 mmol) was added and the reaction mixture was heated to 50° C. in an oil bath for 16 h. The reaction mixture was diluted with water, extracted with EtOAc, the organic extract was washed with water and dried (MgSO4). The solid obtained on concentration was filtered from hot ethyl acetate to obtain 3-methylthio-5-(4-pyridyl)-1H-1,2,4-triazole (1.97 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:11][N:10]=[C:9]([SH:12])[N:8]=2)=[CH:3][CH:2]=1.[CH3:13]C(C)([O-])C.[K+].CI>CN(C=O)C.O>[CH3:13][S:12][C:9]1[N:8]=[C:7]([C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)[NH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=NC(=NN1)S
Step Two
Name
Quantity
2.89 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.48 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solid obtained on concentration
FILTRATION
Type
FILTRATION
Details
was filtered from hot ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CSC1=NNC(=N1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.